molecular formula C18H20N2O3S B2354148 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide CAS No. 941915-83-9

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide

Cat. No.: B2354148
CAS No.: 941915-83-9
M. Wt: 344.43
InChI Key: NDYMRFULWDFMQK-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, and a sulfonamide group, which is known for its presence in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the acetyl group and the sulfonamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide
  • Ethyl 4-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]benzoate

Uniqueness

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-5-8-17(9-6-13)24(22,23)19-16-7-10-18-15(12-16)4-3-11-20(18)14(2)21/h5-10,12,19H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYMRFULWDFMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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